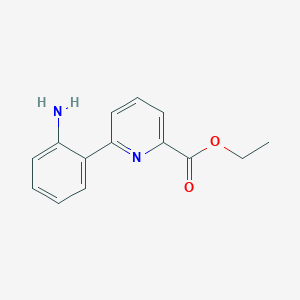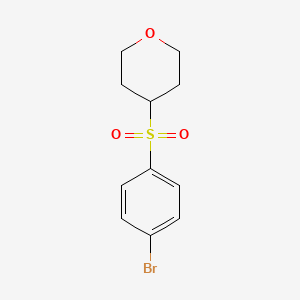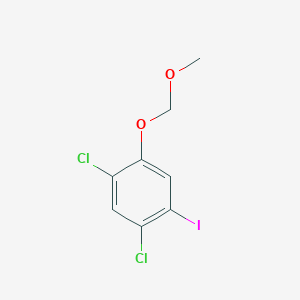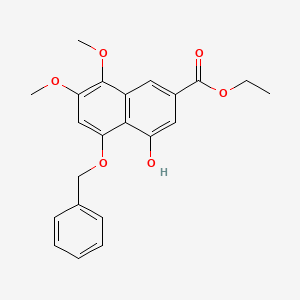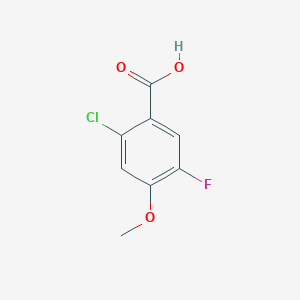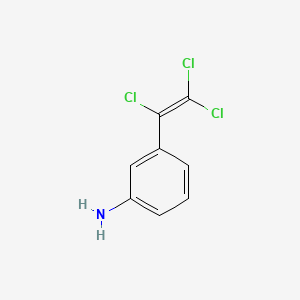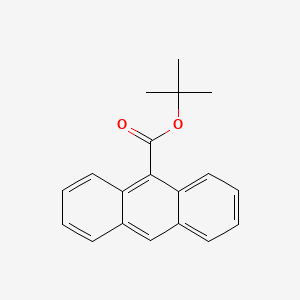
Tert-butyl anthracene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl anthracene-9-carboxylate is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their stability and unique photophysical properties. This compound is particularly notable for its applications in organic electronics and photochemistry due to its ability to form stable radicals and its photomechanical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl anthracene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Halogenated or nitrated anthracene compounds.
Scientific Research Applications
Tert-butyl anthracene-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various anthracene derivatives.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Medicine: Explored for its potential in drug delivery systems.
Mechanism of Action
The mechanism of action of tert-butyl anthracene-9-carboxylate involves its ability to undergo photochemical reactions. Upon irradiation with light, the compound can form stable radicals, which can then participate in various chemical transformations. These radicals can interact with molecular targets and pathways, leading to the desired photochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Anthracene-9-carboxylic acid
- Tert-butyl anthracene-9-yl ether
- 9,10-Diphenylanthracene
Uniqueness
Tert-butyl anthracene-9-carboxylate is unique due to its tert-butyl group, which enhances its solubility and stability. This makes it particularly suitable for applications in organic electronics and photochemistry, where stability and solubility are crucial .
Properties
CAS No. |
1734-16-3 |
|---|---|
Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
tert-butyl anthracene-9-carboxylate |
InChI |
InChI=1S/C19H18O2/c1-19(2,3)21-18(20)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3 |
InChI Key |
YUEMJCIBNHREMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


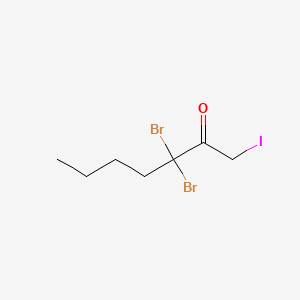
![Tert-butyl 3-[[4-(trifluoromethyl)phenyl]methyl]azetidine-1-carboxylate](/img/structure/B13938405.png)
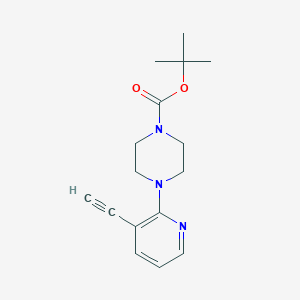

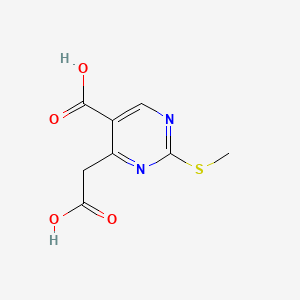
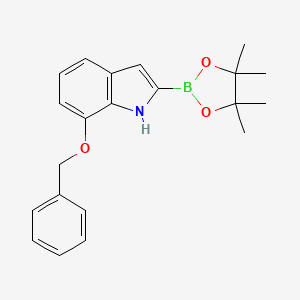
![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)

